molecular formula C10H14N6O3 B11675636 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanehydrazide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanehydrazide

Cat. No.: B11675636
M. Wt: 266.26 g/mol
InChI Key: KBKNBRSGZZTTJU-UHFFFAOYSA-N
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Description

3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANEHYDRAZIDE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a propanehydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANEHYDRAZIDE typically involves the reaction of 1,3-dimethylxanthine with a suitable hydrazide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A precursor in the synthesis of the target compound.

    8-Methoxy-1,3-dimethylxanthine: Another derivative with similar biological activities.

Uniqueness

3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANEHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanehydrazide

InChI

InChI=1S/C10H14N6O3/c1-14-8-7(9(18)15(2)10(14)19)16(5-12-8)4-3-6(17)13-11/h5H,3-4,11H2,1-2H3,(H,13,17)

InChI Key

KBKNBRSGZZTTJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NN

Origin of Product

United States

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